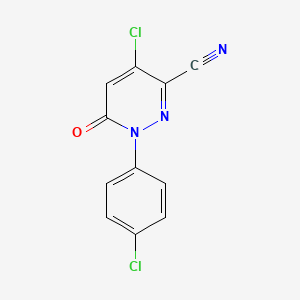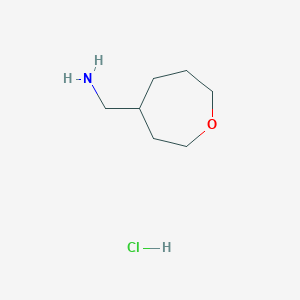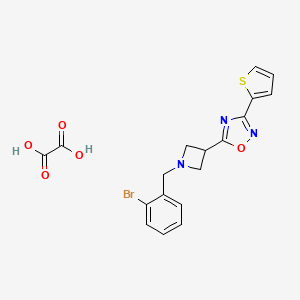
4-氯-1-(4-氯苯基)-6-氧代-1,6-二氢-3-吡啶基碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It might also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield. It could also involve a discussion of why the particular synthetic route was chosen .Molecular Structure Analysis
This involves a detailed look at the compound’s molecular structure. It might include information about bond lengths and angles, the presence of any aromatic systems, and the stereochemistry of the compound .Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes. It might include the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves identifying the compound’s physical and chemical properties. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .科学研究应用
Chemical Synthesis and Reagents
4’-Chloroacetophenone serves as a valuable building block in organic synthesis. Researchers use it to introduce the chloroacetophenone moiety into more complex molecules. Its reactivity allows for the creation of diverse derivatives, making it a versatile reagent in the lab .
Plant Growth Regulation
Indole derivatives play essential roles in plant biology. Interestingly, 4’-Chloroacetophenone shares structural similarities with indole compounds. While not an indole itself, it can potentially influence plant growth and development. Further studies are needed to explore its effects on plant hormone pathways .
Fungicidal Properties
The chlorinated aromatic ring in 4’-Chloroacetophenone contributes to its antifungal activity. Researchers have investigated its potential as a fungicide, particularly against plant pathogens. Understanding its mode of action and optimizing its efficacy could lead to novel agricultural treatments .
Pharmacological Applications
Although limited data exist, 4’-Chloroacetophenone’s pharmacological properties warrant exploration. Researchers have studied its potential as an analgesic or anti-inflammatory agent. Investigating its interactions with biological targets may reveal new therapeutic avenues .
Materials Science and Polymers
Functionalized aromatic compounds like 4’-Chloroacetophenone find applications in materials science. They can serve as monomers for polymer synthesis or as additives to modify material properties. Researchers have explored their use in coatings, adhesives, and other industrial applications .
Chemical Education and Demonstrations
In educational settings, 4’-Chloroacetophenone can be used as a model compound for teaching concepts related to organic chemistry. Its synthesis, reactivity, and spectroscopic properties provide valuable learning experiences for students .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O/c12-7-1-3-8(4-2-7)16-11(17)5-9(13)10(6-14)15-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCACLVFKTPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)


![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)


![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)